molecular formula C12H13ClO4S B2985157 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid CAS No. 505071-95-4

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid

Cat. No. B2985157
M. Wt: 288.74
InChI Key: UVFIGUUIPQNZBK-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid” is a complex organic molecule that contains a cyclopentane ring (a five-membered carbon ring), a carboxylic acid group (-COOH), and a 4-chloro-benzenesulfonyl group. The latter is a derivative of benzenesulfonyl chloride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of a benzene derivative with chlorosulfonic acid to produce a benzenesulfonyl chloride . This could then potentially react with a cyclopentane carboxylic acid to form the final product .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the cyclopentane ring, the benzenesulfonyl group, and the carboxylic acid group .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of this compound, is known to undergo a variety of reactions, including forming sulfonamides, sulfonyl chloride, and esters . The specific reactions that “1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid” would undergo would depend on the specific conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the polar carboxylic acid group and the aromatic benzenesulfonyl group. For example, benzenesulfonyl chloride is known to be a colorless viscous oil that is soluble in organic solvents .

Scientific Research Applications

Isosteres for Carboxylic Acid Functional Group

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid and its derivatives highlight the versatility of the cyclopentane-1,3-dione moiety as a novel isostere for the carboxylic acid functional group. This structural modification is demonstrated in the design of thromboxane A2 prostanoid receptor antagonists. The cyclopentane-1,3-dione unit effectively substitutes for the carboxylic acid functional group, offering a blend of strong acidity, tunable lipophilicity, and structural versatility, making it a valuable addition to the carboxylic acid isosteres palette (Ballatore et al., 2011).

Carbonic Anhydrase Inhibitors

The chloro-substituted benzenesulfonamide framework has been utilized in the synthesis of potent carbonic anhydrase inhibitors. These compounds, derived from reactions involving 4-chloro-3-sulfamoyl benzoic acid, display strong inhibitory effects against carbonic anhydrase isozymes, CA I, II, and IV. These enzymes are crucial in aqueous humor secretion within the eye, indicating the potential of these derivatives as topically acting anti-glaucoma agents, showcasing their enhanced affinity and prolonged action compared to clinically used drugs (Mincione et al., 2001).

Oxidation Mechanisms and Selectivity

The application of chloroplatinum salts for the selective oxidation of hydrocarbons, including those related to the sulfonamide framework of 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid, demonstrates unique selectivity and mechanisms. This process involves the stepwise hydroxylation to alcohols and aldehydes without further oxidation to carboxylic acids, highlighting the distinct reactivity and potential in synthetic chemistry for functionalizing compounds related to 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid (Labinger et al., 1993).

Synthesis Under Neutral Conditions

The selective activation of primary carboxylic acids by triarylbismuthanes under neutral conditions, with 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid potentially falling within this scope, allows for the synthesis of amides and esters. This method demonstrates a significant advance in synthetic methodologies, offering a gentle and versatile approach to forming key functional groups in a variety of chemical compounds (Ogawa et al., 1994).

Safety And Hazards

While specific safety and hazard information for this compound isn’t available, benzenesulfonyl chloride is known to be corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful properties as a pharmaceutical compound, research might focus on optimizing its synthesis and studying its biological activity .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIGUUIPQNZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid

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